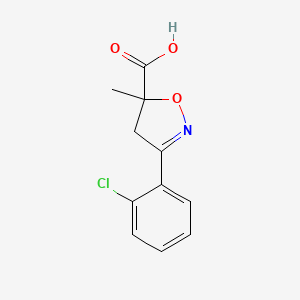

3-(2-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Beschreibung

3-(2-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 522615-29-8) is a bicyclic isoxazole derivative with a molecular formula of C₁₀H₈ClNO₃ and a molar mass of 225.63 g/mol . The compound features a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxylic acid moiety at position 5 of the 4,5-dihydroisoxazole ring. Its safety profile includes hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Isoxazole derivatives are widely studied for their biological activities, including enzyme inhibition and agrochemical applications . The carboxylic acid group in this compound enhances its polarity, influencing solubility and interactions with biological targets.

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-11(10(14)15)6-9(13-16-11)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRIBPPHPPYNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878427-08-8 | |

| Record name | 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid with bis(trichloromethyl) carbonate. This reaction is typically carried out in the presence of a solvent such as tetrahydrofuran (THF) and a catalyst like tetrabutyl urea. The reaction mixture is stirred at room temperature and then heated to reflux for several hours to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative reagents and catalysts may be employed to optimize the reaction conditions and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(2-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

3-(3-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic Acid

- CAS : 1326814-71-4

- Molecular Formula: C₁₀H₈ClNO₃

- Key Difference : The chlorine atom is at the 3-position of the phenyl ring instead of the 2-position.

- Impact : The altered chlorine position may affect electronic properties and binding to hydrophobic pockets in enzymes. This positional isomerism could lead to differences in biological activity .

3-(2,3,6-Trichlorophenyl)-4,5-dihydroisoxazole-5-carboxylic Acid

- CAS: Not explicitly provided (refer to compound 6d in ).

- Molecular Formula: C₁₀H₆Cl₃NO₃

- Key Difference : Additional chlorine atoms at positions 3 and 6 of the phenyl ring.

- Impact: Increased electron-withdrawing effects and steric bulk may enhance interactions with aromatic residues in target proteins.

3-(2-Chloro-6-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic Acid

Analogues with Substitutions on the Isoxazole Ring

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

- CAS: Not explicitly provided (see ).

- Molecular Formula: C₁₁H₈ClNO₃

- Key Difference : The carboxylic acid group is at position 4 instead of position 3.

- Such derivatives are often explored as intermediates in herbicide formulations .

3-(2-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carbonyl Chloride

Analogues with Alkoxy or Nitro Substituents

3-(2,4-Dimethoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic Acid

- CAS : 1326815-06-8

- Molecular Formula: C₁₃H₁₅NO₅

- Key Difference : Methoxy groups at positions 2 and 4 of the phenyl ring.

- Such compounds are used in combinatorial chemistry libraries .

5-Methyl-3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic Acid

Table 1: Key Properties of Selected Analogues

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Notable Features |

|---|---|---|---|---|

| Target Compound | 522615-29-8 | C₁₀H₈ClNO₃ | 225.63 | 2-chlorophenyl, carboxylic acid at C5 |

| 3-(3-Chlorophenyl) analogue | 1326814-71-4 | C₁₀H₈ClNO₃ | 225.63 | 3-chlorophenyl isomer |

| 3-(2-Chloro-6-fluorophenyl) analogue | 712347-12-1 | C₁₀H₇ClFNO₃ | 243.62 | Fluorine enhances metabolic stability |

| 3-(2,4-Dimethoxyphenyl) analogue | 1326815-06-8 | C₁₃H₁₅NO₅ | 265.26 | Methoxy groups improve π-π interactions |

| Carbonyl chloride derivative | 25629-50-9 | C₁₁H₇Cl₂NO₂ | 256.09 | Reactive intermediate for drug synthesis |

Biologische Aktivität

3-(2-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound belonging to the isoxazole family, recognized for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8ClNO3

- Molecular Weight : Approximately 239.65 g/mol

- Functional Groups : Contains a chlorophenyl group and a carboxylic acid functional group.

The unique structure of this compound allows it to interact with various biological systems, which can lead to significant therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which may be attributed to its ability to inhibit specific bacterial enzymes or receptors.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate immune responses, potentially decreasing pro-inflammatory cytokines in certain experimental models.

- Enzyme Inhibition : It is believed to interact with various enzymes, which could lead to altered metabolic pathways and therapeutic effects.

The biological activity of this compound likely involves:

- Binding to Enzymes/Receptors : The compound may bind to specific enzymes or receptors in the body, modulating their activity and leading to various biological effects.

- Influencing Gene Expression : Through receptor interaction, it may alter gene expression related to inflammation or infection responses.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C10H8ClNO3 | Chlorophenyl group at ortho position | Antimicrobial, anti-inflammatory |

| 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid | C10H8ClNO3 | Chlorophenyl group at para position | Similar antimicrobial activity |

| 3-(2-Fluorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid | C10H8FNO3 | Fluorine substitution instead of chlorine | Reduced biological activity compared to chlorinated analog |

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

-

Conventional Synthesis :

- Reaction of appropriate isoxazole precursors with chlorinated phenolic compounds under controlled conditions.

- Use of solvents like methanol or ethanol for optimal yield.

-

Optimized Industrial Methods :

- Continuous flow reactors that enhance efficiency and reduce costs.

- Use of alternative reagents to minimize environmental impact.

Q & A

Q. What are the established synthetic routes for 3-(2-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid?

The synthesis typically involves acid chloride formation from 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, followed by amide coupling with 6-aminopenicillanic acid. This method leverages nucleophilic acyl substitution reactions, with structural confirmation via X-ray crystallography using SHELXL for refinement .

Q. How can researchers verify the purity and structural integrity of this compound?

Q. What crystallographic methods are suitable for determining its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is widely employed. Parameters include data collection at 200 K, refinement to R-factor <0.04, and validation of bond lengths (mean C–C = 0.002 Å) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of dihydroisoxazole derivatives?

SHELXD and SHELXE enable robust phase determination for small-molecule structures, even with twinned or high-symmetry crystals. For example, studies on 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole (R-factor = 0.037) demonstrate precise stereochemical assignments via hydrogen-bonding networks and torsion angle analysis .

Q. What methodological challenges arise in reconciling contradictory bioactivity data (e.g., herbicidal vs. antibacterial applications)?

- Herbicidal Activity : Patent data suggest synergy with glufosinate-P, requiring in vitro enzyme inhibition assays (e.g., acetolactate synthase) .

- Antibacterial Applications : Evaluate minimum inhibitory concentrations (MICs) against Gram-positive bacteria, referencing synthetic routes involving penicillanic acid derivatives .

- Mechanistic Divergence : Use molecular docking to compare binding modes in plant vs. bacterial targets.

Q. How can stability studies inform storage and handling protocols for this compound?

- Storage : Keep in airtight containers at -20°C, avoiding moisture and light, based on degradation profiles of similar carboxylic acids .

- Stability Assessment : Conduct accelerated aging tests (40°C/75% RH) with HPLC monitoring for hydrolysis or oxidation byproducts .

Q. What strategies address discrepancies in reported synthetic yields or purity?

- Optimization : Vary reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., HATU vs. EDCI) to improve yield .

- Analytical Cross-Validation : Compare NMR and HRMS data with published spectra (e.g., CAS 23598-72-3) to resolve purity disputes .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.